molecular formula C13H7ClFNO4 B1455338 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde CAS No. 1178786-06-5

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde

Cat. No.: B1455338
CAS No.: 1178786-06-5
M. Wt: 295.65 g/mol
InChI Key: XIGDEDHEOAOOON-UHFFFAOYSA-N
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Description

The compound is a derivative of chloronitrophenol, which is a type of nitrophenol that has a chlorine atom and a nitro group attached to the phenol ring . Nitrophenols are typically yellowish, crystalline solids that are used in the manufacture of dyes, drugs, and pesticides .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde” would likely include a benzene ring with a nitro group (NO2), a chlorine atom, and a fluorine atom attached at different positions .


Chemical Reactions Analysis

Nitrophenols, such as 2-chloro-4-nitrophenol, have been found to undergo degradation via the 1,2,4-benzenetriol pathway in certain bacteria . This involves the conversion of the nitrophenol to benzenetriol via a chloro-1,4-benzoquinone intermediate .


Physical And Chemical Properties Analysis

Based on similar compounds, “this compound” would likely be a solid at room temperature . It might have a relatively high melting point and could be slightly soluble in water .

Mechanism of Action

The mechanism of action of CNPF is not fully understood. However, it is believed that the reaction between the 2-chloro-4-nitrophenol and 3-fluorobenzaldehyde is catalyzed by a strong acid, such as sulfuric or hydrochloric acid. This reaction yields CNPF, which is then used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNPF have not been studied in detail. However, it is known that CNPF is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. It is possible that some of these compounds may have biochemical or physiological effects, although this has not been studied in detail.

Advantages and Limitations for Lab Experiments

The advantages of using CNPF in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of CNPF is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of CNPF. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and agrochemicals. Additionally, further research could be conducted into the mechanism of action of CNPF and its potential uses in the synthesis of polymers. Finally, further research into the solubility of CNPF in water could lead to new applications and improved methods of use.

Scientific Research Applications

CNPF is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. It is also used as a reagent in organic synthesis, due to its ability to form a variety of oxidation products. CNPF has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents and antifungal agents. It is also used in the synthesis of polymers, such as polyurethanes and polyesters.

Safety and Hazards

Nitrophenols are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin . They may also be harmful to the environment .

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGDEDHEOAOOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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